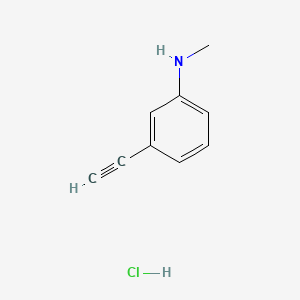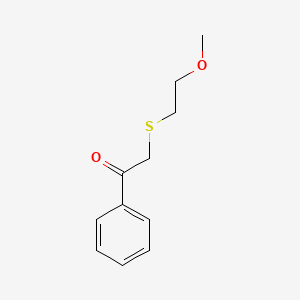
2-((2-Methoxyethyl)thio)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is an organic compound with a unique structure that includes a phenyl group, a methoxyethyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one typically involves the reaction of 2-methoxyethanethiol with a phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyethyl)thio)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-Methoxyethyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that interact with cellular components. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Methoxyethyl)thio)-1H-benzimidazole
- 2-((2-Methoxyethyl)thio)-1H-indole
Uniqueness
2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
2-(2-methoxyethylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O2S/c1-13-7-8-14-9-11(12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
VDMXXYMQQABAQV-UHFFFAOYSA-N |
SMILES canonique |
COCCSCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


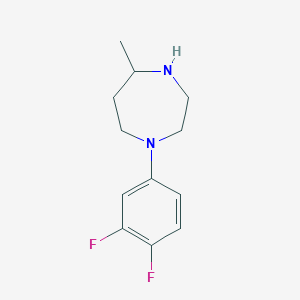


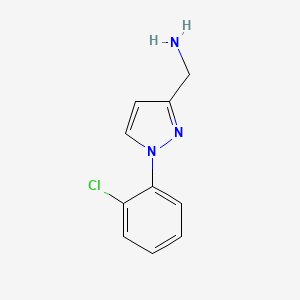




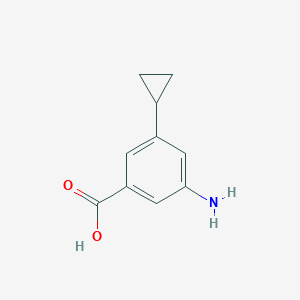

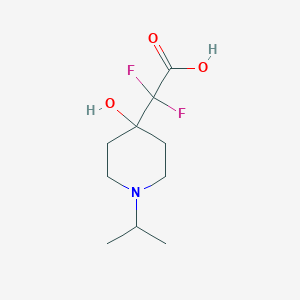
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
